molecular formula C20H23BrN2O3 B12180070 2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide

2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide

Katalognummer: B12180070
Molekulargewicht: 419.3 g/mol
InChI-Schlüssel: IVFOMLYOVSCIBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide is a synthetic organic compound with a complex structure. It contains a bromophenoxy group, a morpholine ring, and a phenylethyl group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide typically involves the reaction of 4-bromophenol with 2-chloro-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic compounds.

    Reduction: The compound can be reduced to remove the bromine atom, forming a phenoxy derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under basic conditions.

Major Products Formed

    Oxidation: Phenolic compounds.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-bromophenoxy)-1-(morpholin-4-yl)ethan-1-one
  • 2-(4-bromophenoxy)-1-(morpholin-4-yl)propan-1-one
  • 2-(3-bromophenoxy)-1-(morpholin-4-yl)ethan-1-one

Uniqueness

2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylethyl group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and different pharmacological profiles.

Eigenschaften

Molekularformel

C20H23BrN2O3

Molekulargewicht

419.3 g/mol

IUPAC-Name

2-(4-bromophenoxy)-N-(2-morpholin-4-yl-1-phenylethyl)acetamide

InChI

InChI=1S/C20H23BrN2O3/c21-17-6-8-18(9-7-17)26-15-20(24)22-19(16-4-2-1-3-5-16)14-23-10-12-25-13-11-23/h1-9,19H,10-15H2,(H,22,24)

InChI-Schlüssel

IVFOMLYOVSCIBY-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CC(C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.